molecular formula C9H5ClO4 B13205902 5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid

5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid

Cat. No.: B13205902
M. Wt: 212.58 g/mol
InChI Key: VNQKTEXXOSEHCC-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid is a benzofuran derivative known for its unique chemical structure and potential biological activities. Benzofuran compounds are widely distributed in nature and have been found to exhibit various pharmacological properties, including anti-tumor, antibacterial, and anti-oxidative activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to synthesize various benzofuran compounds, including those with anticancer activity .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxy-1-benzofuran-2-carboxylic acid.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 5-chloro-3-oxo-1-benzofuran-2-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-benzofuran-2-carboxylic acid.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    5-Chloro-2-hydroxybenzofuran: Similar structure but lacks the carboxylic acid group.

    3-Hydroxy-2-benzofuran-1-carboxylic acid: Similar structure but lacks the chloro group.

Uniqueness: 5-Chloro-3-hydroxy-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and hydroxy groups, which enhance its reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H5ClO4

Molecular Weight

212.58 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H5ClO4/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

VNQKTEXXOSEHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)O

Origin of Product

United States

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